

Comparative Analysis of FGA145 and GC376 as Viral Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The global scientific community continues to pursue the development of effective antiviral therapeutics, with a significant focus on inhibitors of viral proteases. These enzymes play a crucial role in the life cycle of many viruses by processing viral polyproteins into functional units essential for replication. This guide provides a comprehensive comparative analysis of two such inhibitors: **FGA145**, a peptidyl nitroalkene, and GC376, a well-characterized broadspectrum 3C-like protease (3CLpro) or main protease (Mpro) inhibitor. Both compounds have demonstrated activity against the main protease of SARS-CoV-2, making them relevant subjects for comparative study in the context of coronaviruses and other viral diseases where proteases are key therapeutic targets.

Chemical Structures and Properties

A clear understanding of the chemical nature of **FGA145** and GC376 is fundamental to appreciating their mechanisms of action and potential for further development.

FGA145 is a peptidyl nitroalkene. Its synthesis originates from Boc-L-glutamic acid, leading to a structure designed to act as a covalent reversible inhibitor.[1][2]

GC376 is a dipeptide-based bisulfite adduct prodrug. In vivo, it is converted to its active aldehyde form, GC373, which then acts as a covalent inhibitor of the target protease.[3]



Feature	FGA145	GC376
Chemical Class	Peptidyl Nitroalkene	Dipeptide-based bisulfite adduct (prodrug)
Active Form	FGA145	GC373 (aldehyde)
CAS Number	Not readily available	1416992-39-6
Molecular Formula	Not explicitly stated in search results	C21H30N3NaO8S
Molecular Weight	Not explicitly stated in search results	507.53 g/mol

Mechanism of Action

Both **FGA145** and GC376 function as covalent inhibitors, forming a temporary covalent bond with a key cysteine residue in the active site of the target protease. This interaction blocks the enzyme's ability to cleave its natural substrates, thereby disrupting the viral replication cycle.

FGA145

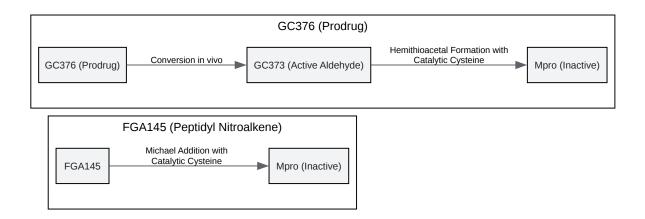
FGA145 acts as a covalent reversible inhibitor. The nitroalkene "warhead" undergoes a Michael addition with the catalytic cysteine (Cys145 in SARS-CoV-2 Mpro), forming a covalent bond.[1][4] This mechanism of reversible covalent inhibition is a key feature of its interaction with the target protease.

GC376

GC376 is a prodrug that is converted to the active aldehyde, GC373. The aldehyde warhead of GC373 is then attacked by the catalytic cysteine of the 3CLpro/Mpro, forming a hemithioacetal adduct. This covalent modification of the active site cysteine effectively inactivates the enzyme. [3]

DOT Script for the Mechanism of Action of Covalent Protease Inhibitors





Click to download full resolution via product page

Caption: Covalent inhibition mechanisms of **FGA145** and GC376.

Target Proteases

Both inhibitors target viral main proteases, which are essential for viral replication. However, their specificity profiles show some differences.

- FGA145: Primarily investigated as an inhibitor of SARS-CoV-2 Main Protease (Mpro).
 Notably, it also exhibits potent inhibitory activity against other cysteine proteases, including Cathepsin L, rhodesain, cruzain, and cathepsin B.[1][4] This suggests a potential for a multitarget antiviral effect but also raises considerations for off-target effects.
- GC376: Demonstrates broad-spectrum activity against the 3C-like proteases (3CLpro) or Main Proteases (Mpro) of a wide range of coronaviruses, including SARS-CoV-2, SARS-CoV, MERS-CoV, and Feline Infectious Peritonitis Virus (FIPV).[1]

Quantitative Performance Data

The following tables summarize the available quantitative data for **FGA145** and GC376, allowing for a direct comparison of their potency and safety profiles.

Table 1: In Vitro Efficacy against SARS-CoV-2



Parameter	FGA145	GC376
EC50 (Huh-7-ACE2 cells)	11.7 μM[1]	0.92 μM (Vero E6 cells)
IC50 (SARS-CoV-2 Mpro)	Not explicitly stated in search results	~0.03 - 1.5 μM (varies with assay conditions)[4][5]
Ki (SARS-CoV-2 Mpro)	1-10 μΜ[4]	Not explicitly stated in search results

Table 2: Cytotoxicity

Parameter	FGA145	GC376
CC50 (Huh-7-ACE2 cells)	> 100 μM[1]	> 100 μM (Vero cells)[5]

Table 3: Inhibition of Other Proteases by FGA145

Protease	Ki (nM)
Rhodesain (RhD)	1.63
Cruzain (CRZ)	12.6
Cathepsin L (CatL)	53.0
Cathepsin B (CatB)	206
(Data from[4])	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of **FGA145** and GC376.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)

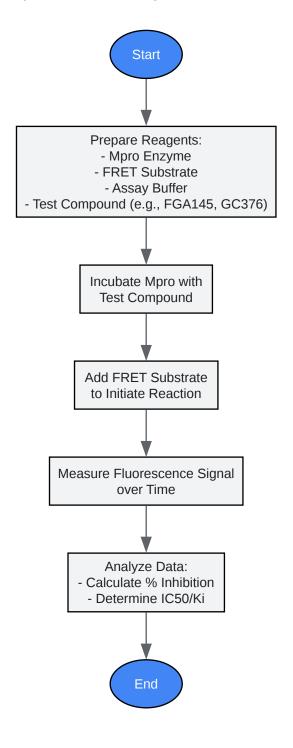
This assay is commonly used to determine the in vitro inhibitory activity of compounds against the viral protease.



Objective: To quantify the enzymatic activity of Mpro in the presence of an inhibitor.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the absence of inhibition, Mpro cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The presence of an effective inhibitor prevents this cleavage, leading to a lower fluorescence signal.

DOT Script for FRET-based Mpro Inhibition Assay Workflow





Click to download full resolution via product page

Caption: Workflow for a FRET-based Mpro inhibition assay.

Detailed Steps:

Reagent Preparation:

- Recombinant SARS-CoV-2 Mpro is diluted to the desired concentration in an appropriate assay buffer (e.g., 20 mM HEPES, pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, 20% glycerol).
- The FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) is dissolved in DMSO and then diluted in the assay buffer.
- Serial dilutions of the test compounds (FGA145 or GC376) are prepared.

Assay Procedure:

- The Mpro enzyme and the test compound are pre-incubated together in a microplate well for a defined period (e.g., 30 minutes at room temperature) to allow for inhibitor binding.
- The enzymatic reaction is initiated by the addition of the FRET substrate.
- The fluorescence intensity is monitored kinetically using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm).

Data Analysis:

- The initial reaction velocities are calculated from the linear phase of the fluorescence signal.
- The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (enzyme and substrate without inhibitor).
- IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a suitable equation.



Cell-based Antiviral Assay

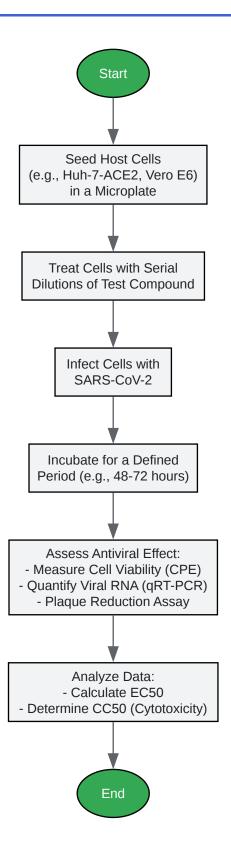
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.

Objective: To determine the efficacy of a compound in protecting cells from virus-induced cytopathic effects (CPE) or in reducing viral yield.

Principle: Susceptible host cells are infected with the virus and treated with the test compound. The antiviral activity is assessed by measuring cell viability, observing the reduction in CPE, or quantifying the amount of viral progeny produced.

DOT Script for Cell-based Antiviral Assay Workflow





Click to download full resolution via product page

Caption: Workflow for a cell-based antiviral assay.



Detailed Steps:

- Cell Culture: Host cells (e.g., Huh-7-ACE2 or Vero E6) are seeded in 96-well plates and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compound (**FGA145** or GC376).
- Viral Infection: The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
- Incubation: The plates are incubated for a period of 48 to 72 hours.
- Assessment of Antiviral Activity:
 - Cytopathic Effect (CPE) Reduction Assay: Cell viability is measured using assays such as the MTT or CellTiter-Glo assay. The EC50 (the concentration of compound that protects 50% of cells from virus-induced death) is calculated.
 - Viral Yield Reduction Assay: The supernatant is collected, and the amount of viral RNA is quantified using quantitative reverse transcription PCR (qRT-PCR).
 - Plaque Reduction Assay: This assay quantifies the number of infectious virus particles.
- Cytotoxicity Assay: In parallel, the toxicity of the compound on uninfected cells is determined
 to calculate the CC50 (the concentration of compound that reduces cell viability by 50%).
 The selectivity index (SI = CC50/EC50) is then calculated as a measure of the compound's
 therapeutic window.

In Vivo Efficacy Study in K18-hACE2 Mouse Model

Animal models are essential for evaluating the in vivo efficacy and safety of antiviral candidates. The K18-hACE2 transgenic mouse model, which expresses the human ACE2 receptor, is a widely used model for SARS-CoV-2 infection.

Objective: To assess the therapeutic efficacy of a compound in reducing viral load and disease severity in a living organism.



Principle: K18-hACE2 mice are infected with SARS-CoV-2 and then treated with the test compound. The efficacy of the treatment is evaluated by monitoring clinical signs, survival rates, and viral titers in various organs.

Detailed Steps:

- Animal Model: K18-hACE2 transgenic mice are used.
- Infection: Mice are intranasally inoculated with a defined dose of SARS-CoV-2.
- Treatment: Treatment with the test compound (e.g., GC376 administered intraperitoneally or subcutaneously) is initiated at a specific time point post-infection and continued for a defined duration. A vehicle control group is included.
- Monitoring: Animals are monitored daily for clinical signs of disease, including weight loss, changes in activity, and respiratory distress. Survival is recorded.
- Viral Load and Pathology: At specific time points, subgroups of mice are euthanized, and organs (e.g., lungs, brain) are collected to determine viral titers (by plaque assay or qRT-PCR) and to assess tissue pathology through histopathological analysis.
- Data Analysis: The data from the treated group is compared to the vehicle control group to determine the statistical significance of any observed therapeutic effects.

Comparative Summary and Conclusion

Both **FGA145** and GC376 are promising covalent inhibitors of the SARS-CoV-2 main protease.

- GC376 is a more established and broadly characterized inhibitor with demonstrated efficacy
 against a range of coronaviruses both in vitro and in animal models. Its development history
 for feline infectious peritonitis provides a valuable foundation for its potential application in
 human diseases.
- **FGA145** represents a newer class of peptidyl nitroalkene inhibitors. While it shows lower in vitro antiviral potency against SARS-CoV-2 compared to GC376 in the cited studies, its unique chemical scaffold and its potent inhibition of other host and viral proteases, such as



Cathepsin L, suggest a potential for multi-target antiviral activity. This dual-targeting mechanism could be advantageous in combating viral infections.

For the researcher, scientist, and drug development professional, the choice between pursuing **FGA145**, GC376, or their analogs would depend on the specific therapeutic strategy:

- For a broad-spectrum anti-coronaviral agent with a proven in vivo track record, GC376 and
 its derivatives are a strong starting point. Further optimization could focus on improving its
 pharmacokinetic properties and oral bioavailability.
- For a novel therapeutic approach with the potential for multi-target inhibition, FGA145 and
 the class of peptidyl nitroalkenes warrant further investigation. Future research should focus
 on optimizing its potency against Mpro, further characterizing its off-target effects, and
 evaluating its in vivo efficacy.

This comparative guide provides a foundational understanding of **FGA145** and GC376. The presented data and experimental protocols are intended to facilitate further research and development in the critical area of antiviral drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Peptidyl nitroalkene inhibitors of main protease rationalized by computational and crystallographic investigations as antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Comparative Analysis of FGA145 and GC376 as Viral Protease Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377170#comparative-analysis-of-fga145-and-gc376]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com